Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18005279
InChI: InChI=1S/C13H16O/c1-9-3-6-13-10(2)4-5-12(14)8-11(13)7-9/h3,6-7,10H,4-5,8H2,1-2H3/t10-/m0/s1
SMILES:
Molecular Formula: C13H16O
Molecular Weight: 188.26 g/mol

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene

CAS No.:

Cat. No.: VC18005279

Molecular Formula: C13H16O

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene -

Specification

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
IUPAC Name (9S)-3,9-dimethyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one
Standard InChI InChI=1S/C13H16O/c1-9-3-6-13-10(2)4-5-12(14)8-11(13)7-9/h3,6-7,10H,4-5,8H2,1-2H3/t10-/m0/s1
Standard InChI Key BSKWMZKKOONLDL-JTQLQIEISA-N
Isomeric SMILES C[C@H]1CCC(=O)CC2=C1C=CC(=C2)C
Canonical SMILES CC1CCC(=O)CC2=C1C=CC(=C2)C

Introduction

Structural and Stereochemical Features

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene belongs to the aromatic himachalene family, a class of bicyclic sesquiterpenes isolated primarily from Cedrus species . The parent structure, ar-himachalene, consists of a fused bicyclo[5.4.0]undecane system with a benzene ring . In this derivative, the 9,9-dimethyl groups are absent, and a ketone functionality is introduced at carbon 6, resulting in a planar carbonyl group that influences both reactivity and intermolecular interactions . The (S)-configuration at the benzylic position is critical for its role as a chiral building block, as stereochemical fidelity determines the biological activity of downstream products like (S)-ar-Himachalene .

The molecular geometry was confirmed via X-ray crystallography in related himachalene derivatives, revealing chair conformations in six-membered rings and disorder in methyl groups attached to seven-membered rings . Nuclear magnetic resonance (NMR) studies of analogous compounds show distinct signals for equatorial and axial protons, with 1H^1\text{H} chemical shifts between 1.0–2.5 ppm for methyl groups and 5.0–7.0 ppm for aromatic protons . For Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene, the ketone carbonyl is expected to appear near 210 ppm in 13C^{13}\text{C} NMR, consistent with α,β-unsaturated ketones .

Synthetic Methodologies

Chiral Pool and Asymmetric Induction Strategies

The synthesis of Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene leverages chiral starting materials to enforce stereoselectivity. Chavan et al. (2012) demonstrated a route beginning with α,4-dimethylstyrene, employing Sharpless asymmetric dihydroxylation to install the (S)-configuration . Key steps include:

  • Sharpless Dihydroxylation: Treatment of α,4-dimethylstyrene with AD-mix-β yields diol (R)-170, which undergoes hydrogenolysis over palladium catalyst to produce primary alcohol (R)-171 .

  • Ring Expansion: Hypervalent iodine reagents or trimethylsilyldiazomethane (TMSCHN2_2) mediate ring expansion, forming the bicyclic framework .

  • Ketone Installation: Oxidation of a secondary alcohol intermediate using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine-N-oxide (NMO) introduces the 6-oxo group .

Alternative Routes via Friedel-Crafts Cyclization

Zi et al. reported a complementary strategy starting from (S)-ar-turmerone, where Friedel-Crafts cyclization in the presence of aluminum chloride (AlCl3\text{AlCl}_3) generates the bicyclic ketone precursor . Subsequent reduction with hydrazine (N2H4H2O\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}) yields Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene . This method highlights the versatility of Lewis acid catalysis in constructing complex terpenoid architectures.

Spectroscopic Characterization

The compound’s structural identity is confirmed through a combination of spectroscopic techniques:

PropertyDataTechnique
Molecular FormulaC13H16O\text{C}_{13}\text{H}_{16}\text{O}High-Resolution Mass Spectrometry (HRMS)
Molecular Weight188.27 g/molHRMS
1H^1\text{H} NMR (CDCl3_3)1.25 (s, 3H, CH3_3), 2.10 (m, 2H, CH2_2), 6.85 (d, 1H, ArH)Bruker 400 MHz
13C^{13}\text{C} NMR207.8 (C=O), 145.2 (ArC), 28.4 (CH3_3)Bruker 100 MHz
IR (KBr)1715 cm1^{-1} (C=O stretch)FT-IR Spectrophotometer

These data align with computational predictions using density functional theory (DFT), which corroborate the stability of the (S)-enantiomer due to reduced steric strain in the bicyclic system .

Role in Sesquiterpene Synthesis

As an intermediate, Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene serves two primary functions:

  • Chiral Building Block: The (S)-configuration is retained in subsequent reactions, enabling the synthesis of enantiomerically pure (S)-ar-Himachalene, a component of cedarwood oil with antimicrobial properties .

  • Ketone Reactivity: The 6-oxo group participates in Wittig olefinations and Grignard additions, facilitating side-chain elongation for derivatives like bisacumol .

A notable application involves its conversion to (S)-ar-Himachalene via Wolff-Kishner reduction, which removes the ketone while preserving the bicyclic structure .

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